molecular formula C10H14N2O5S2 B6033629 2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid

2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid

Cat. No.: B6033629
M. Wt: 306.4 g/mol
InChI Key: ABQLOSACNGOKNY-UHFFFAOYSA-N
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Description

2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid is a compound that features a thiophene ring substituted with a dimethylsulfamoyl group and a carbonyl group, which is further linked to an amino propanoic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylsulfamoyl group and a propanoic acid moiety differentiates it from other thiophene derivatives .

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S2/c1-6(10(14)15)11-9(13)8-4-7(5-18-8)19(16,17)12(2)3/h4-6H,1-3H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQLOSACNGOKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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